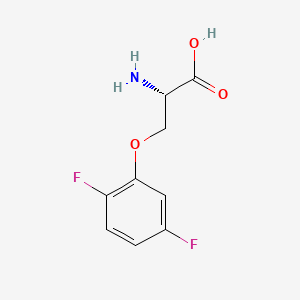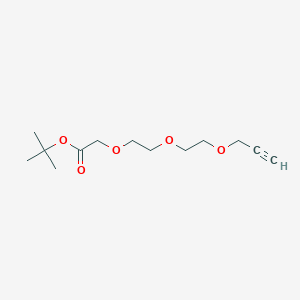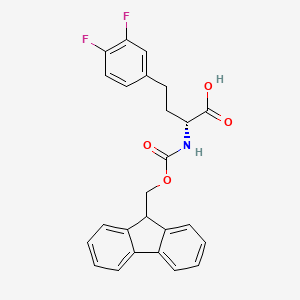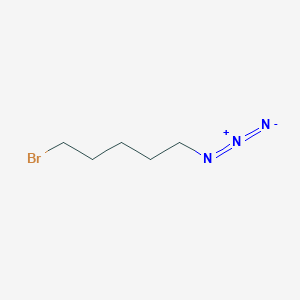
HOOCCH2O-PEG1-CH2COOtBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound HOOCCH2O-PEG1-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a carboxylic acid functional group on one end and a tert-butyl ester group on the other end. This specific structure allows for easy conjugation with molecules that have amine groups or can be activated with carbodiimide chemistry . This compound is commonly used in the field of biomedical research and drug delivery systems due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HOOCCH2O-PEG1-CH2COOtBu involves the reaction of polyethylene glycol with a carboxylic acid and a tert-butyl ester. The process typically includes the following steps:
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
PEGylation: The activated carboxylic acid reacts with polyethylene glycol to form the PEGylated product.
Protection of Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: In industrial settings, the production of This compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the product’s identity.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Coupling Reactions: The carboxylic acid group can undergo coupling reactions with amines to form amide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and N-hydroxysuccinimide (NHS).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products:
Hydrolysis: Free carboxylic acid.
Coupling Reactions: Amide derivatives.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: Used as a building block for synthesizing complex polymers with specific functional groups.
Surface Modification: Employed in modifying surfaces to enhance biocompatibility and reduce protein adsorption.
Biology:
Protein Conjugation: Used to conjugate proteins to improve their stability and solubility.
Cell Culture: Applied in cell culture studies to modify surfaces and enhance cell adhesion.
Medicine:
Drug Delivery: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.
Industry:
Nanotechnology: Employed in the synthesis of nanoparticles for various industrial applications.
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of HOOCCH2O-PEG1-CH2COOtBu is primarily based on its ability to form stable conjugates with other molecules. The carboxylic acid group can react with amines to form amide bonds, while the tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid. This allows for the controlled release of the active compound in a biological environment .
Molecular Targets and Pathways:
Protein Conjugation: The compound targets proteins and forms stable conjugates, enhancing their stability and solubility.
Drug Delivery: It targets therapeutic agents and improves their pharmacokinetic properties by reducing enzymatic degradation and renal clearance.
Comparaison Avec Des Composés Similaires
HOOCCH2O-PEG5-CH2COOtBu: Similar structure but with a longer PEG chain.
HO-PEG-COOtBu: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness:
- The presence of both carboxylic acid and tert-butyl ester groups provides flexibility in chemical modifications and applications .
HOOCCH2O-PEG1-CH2COOtBu: is unique due to its heterobifunctional nature, allowing for versatile conjugation with various molecules.
This compound , covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2,3)16-9(13)7-15-5-4-14-6-8(11)12/h4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKTBLNUPQRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B8233653.png)

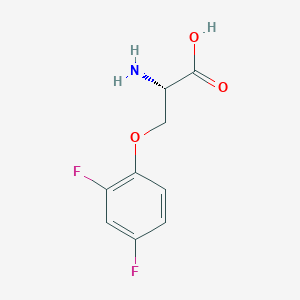
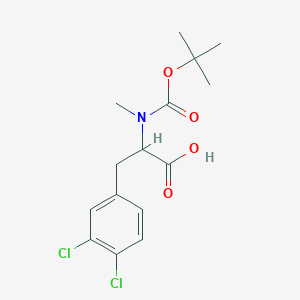



![Ethyl 4'-ethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8233711.png)
